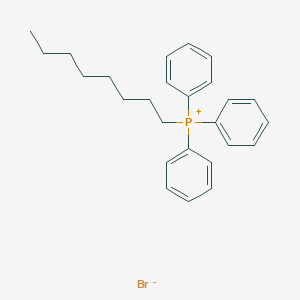

Octyltriphenylphosphonium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

octyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLXVLWZBMAMHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962221 | |

| Record name | Octyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42036-78-2 | |

| Record name | Phosphonium, octyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Octyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltriphenylphosphonium bromide (OTPB) is a quaternary phosphonium salt that has garnered significant interest in various scientific fields, including organic synthesis and medicinal chemistry. Its amphipathic structure, comprising a lipophilic octyl chain and a bulky, cationic triphenylphosphonium headgroup, imparts unique chemical and biological properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of OTPB, with a focus on its potential applications in drug development.

Physicochemical Properties

This compound is a pale brown, hygroscopic solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H32BrP | [1][2] |

| Molecular Weight | 455.42 g/mol | [2] |

| Melting Point | 61-63 °C | [1][3] |

| Appearance | Pale Brown Solid | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

| Storage Conditions | Hygroscopic, store under inert atmosphere in a refrigerator | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of alkyltriphenylphosphonium halides is the reaction of triphenylphosphine with an appropriate alkyl halide. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine (1.0 eq)

-

1-Bromooctane (1.1 eq)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromooctane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum.

-

Add anhydrous diethyl ether to the mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with several portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Slowly add diethyl ether to the solution until it becomes cloudy.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum.

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphonium group and the aliphatic protons of the octyl chain.[3]

-

13C NMR: A 13C NMR spectrum will show signals corresponding to the carbon atoms in the phenyl rings and the octyl chain.

-

31P NMR: The 31P NMR spectrum should exhibit a single peak characteristic of a quaternary phosphonium salt.

Biological Properties and Applications

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against multidrug-resistant (MDR) strains of bacteria. For instance, it has been shown to be effective against MDR Acinetobacter baumannii.[3] The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial efficacy.

| Organism | MIC (µM) | Reference |

| MDR Acinetobacter baumannii | 25.0 | [3] |

The antibacterial activity of phosphonium salts is influenced by the length of the alkyl chain, with longer chains generally showing increased activity up to a certain point.[3]

Mechanism of Action

The primary mechanism of antibacterial action for quaternary phosphonium salts like OTPB is believed to be the disruption of the bacterial cell membrane. The lipophilic alkyl chain facilitates the insertion of the molecule into the lipid bilayer of the bacterial membrane, while the cationic phosphonium headgroup interacts with the negatively charged components of the membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria). This insertion leads to a loss of membrane integrity, increased permeability, leakage of essential cellular components, and ultimately, cell death.

References

Octyltriphenylphosphonium bromide chemical structure and CAS number

This technical guide provides a comprehensive overview of octyltriphenylphosphonium bromide, a quaternary phosphonium salt with significant applications in chemical synthesis and antimicrobial research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound is an organic compound characterized by a positively charged phosphorus atom bonded to three phenyl groups and one octyl group, with a bromide anion.

Chemical Formula: C₂₆H₃₂BrP

CAS Number: 42036-78-2[1]

IUPAC Name: Octyl(triphenyl)phosphanium bromide

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and spectral properties.

| Property | Value | Reference |

| Molecular Weight | 455.41 g/mol | [1] |

| Melting Point | 61-63 °C | [1] |

| Appearance | Colorless to pale brown solid | |

| ¹H NMR (400 MHz, DMSO-d₆) | σ = 0.81 (t, 3H, CH₃), 1.19 (m, 8H, CH₂), 1.48 (m, 4H, PCH₂CH₂CH₂CH₂) | [1] |

| Solubility | Soluble in polar organic solvents |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of alkyltriphenylphosphonium halides is the reaction of triphenylphosphine with an appropriate alkyl halide. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine (Ph₃P)

-

1-Bromooctane

-

Toluene (or another suitable solvent like acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene under an inert atmosphere.

-

Add a stoichiometric equivalent of 1-bromooctane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound as a solid.

Application in the Wittig Reaction

This compound is a precursor to a Wittig reagent, which is used to convert aldehydes and ketones into alkenes. The following is a general protocol for its use in a Wittig olefination.

Step 1: Formation of the Ylide (Wittig Reagent)

-

Suspend this compound in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

Cool the suspension in an ice bath or to a lower temperature as required by the specific base used.

-

Add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

Step 2: Reaction with a Carbonyl Compound

-

Once the ylide formation is complete, add the desired aldehyde or ketone, dissolved in the same solvent, to the reaction mixture dropwise at a low temperature.

-

Allow the reaction to warm to room temperature and stir for a period of time, monitoring the reaction by TLC.

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

-

The alkene product is then extracted with an organic solvent, and the triphenylphosphine oxide byproduct is often removed by chromatography or crystallization.

Antimicrobial Activity and Mechanism

Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii.[1] The lipophilic nature of the triphenylphosphonium cation facilitates its interaction with and disruption of bacterial cell membranes.

Logical Workflow for Antimicrobial Action

The following diagram illustrates the proposed mechanism of antimicrobial action for lipophilic quaternary phosphonium salts like this compound.

Caption: Proposed mechanism of antimicrobial action.

This diagram illustrates how the lipophilic octyltriphenylphosphonium cation is proposed to accumulate in and disrupt the bacterial cell membrane, leading to a cascade of events that result in cell death. This makes it a compound of interest for the development of new antimicrobial agents.

References

The Lynchpin of Biphasic Reactions: A Technical Guide to the Catalytic Mechanism of Octyltriphenylphosphonium Bromide

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical synthesis, where the convergence of immiscible reactants often poses a significant barrier, phase transfer catalysis (PTC) emerges as a powerful tool to drive reactions to completion. At the heart of many such industrially pivotal processes lies a class of catalysts known as quaternary phosphonium salts. This technical guide delves into the core mechanism of action of a prominent member of this class, octyltriphenylphosphonium bromide (OTPPB), offering researchers, scientists, and drug development professionals a comprehensive understanding of its catalytic prowess.

This compound, a white crystalline solid soluble in many organic solvents, functions as a classic phase transfer catalyst.[1] Its fundamental role is to transport a reactive anion from an aqueous phase into an organic phase, where it can readily react with an organic substrate. This transport overcomes the insolubility of the reactants in their respective phases, thereby significantly accelerating reaction rates and often leading to higher yields under milder conditions.

The Archetypal Mechanism: Phase Transfer Catalysis

The catalytic action of this compound is best illustrated through the lens of a nucleophilic substitution reaction, a cornerstone of organic synthesis. A prime example is the Williamson ether synthesis, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether. In a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent containing the alkyl halide and an alcohol/phenol), the reaction is exceedingly slow due to the inability of the hydroxide or the resulting alkoxide/phenoxide to enter the organic phase.

The introduction of this compound initiates a catalytic cycle that efficiently bridges this phase divide. The mechanism can be delineated into the following key steps:

-

Anion Exchange: In the aqueous phase, the bromide anion of OTPPB is exchanged for the reactive anion (e.g., hydroxide or phenoxide). This forms an ion pair, octyltriphenylphosphonium hydroxide or phenoxide.

-

Phase Transfer: The lipophilic nature of the octyl and triphenyl groups on the phosphonium cation allows this newly formed ion pair to be extracted from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: Once in the organic phase, the "naked" and highly reactive anion is free to react with the organic substrate (e.g., an alkyl halide) via a nucleophilic substitution reaction (typically SN2).

-

Catalyst Regeneration: Following the reaction, the phosphonium cation, now paired with the leaving group anion (e.g., bromide), is regenerated. This ion pair can then return to the aqueous phase to repeat the cycle, or remain in the organic phase to be exchanged with another reactive anion at the interface.

This continuous cycling of the catalyst between the two phases ensures a sustained reaction rate.

Quantitative Analysis of Catalytic Performance

To illustrate the efficacy of phosphonium salt-catalyzed phase transfer reactions, the following table summarizes representative data from a study on the C-alkylation of 2-phenylpropionitrile with n-butyl bromide, a reaction that follows a similar mechanistic pathway.

| Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Tetrabutylphosphonium Bromide | Toluene | 50% aq. NaOH | 80 | 2 | 95 |

| Tetrabutylammonium Bromide | Toluene | 50% aq. NaOH | 80 | 2 | 92 |

| Benzyltriethylammonium Chloride | Toluene | 50% aq. NaOH | 80 | 2 | 85 |

| No Catalyst | Toluene | 50% aq. NaOH | 80 | 2 | < 5 |

This data is representative of typical phase-transfer catalyzed C-alkylation reactions and is intended for illustrative purposes.

Experimental Protocols

A detailed experimental protocol for a representative phase transfer catalyzed etherification, the synthesis of n-butyl phenyl ether, is provided below. This protocol is based on established methodologies for Williamson ether synthesis under phase transfer conditions.

Synthesis of n-Butyl Phenyl Ether via Phase Transfer Catalysis

Materials:

-

Phenol (1.0 eq)

-

n-Butyl bromide (1.2 eq)

-

Sodium hydroxide (2.0 eq)

-

This compound (0.05 eq)

-

Toluene

-

Deionized water

Procedure:

-

A solution of sodium hydroxide in deionized water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Phenol and this compound are dissolved in toluene and added to the flask.

-

The biphasic mixture is stirred vigorously and heated to 80°C.

-

n-Butyl bromide is added dropwise to the reaction mixture over a period of 30 minutes.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield n-butyl phenyl ether.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the mechanism and experimental process, the following diagrams are provided.

Conclusion

This compound stands as a robust and efficient phase transfer catalyst, enabling a wide array of chemical transformations that are otherwise hindered by phase incompatibility. Its mechanism of action, rooted in the shuttling of reactive anions between aqueous and organic phases, provides a versatile platform for organic synthesis. The understanding of this mechanism, coupled with detailed experimental protocols, empowers researchers to harness the full potential of this valuable catalytic tool in the development of novel chemical entities and streamlined synthetic processes.

References

The Dual Nature of Phosphonium Salts: A Technical Guide to Their Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Phosphonium salts, a class of quaternary organic phosphorus compounds, have emerged from the realm of synthetic chemistry to become a significant focus of biomedical research. Their unique physicochemical properties, particularly their lipophilic cationic nature, allow them to readily traverse cellular membranes and accumulate within mitochondria, the powerhouses of the cell. This targeted accumulation is the wellspring of their potent biological activities, including their promising anticancer effects and, conversely, their inherent cytotoxicity. This technical guide provides an in-depth exploration of the biological activity and cytotoxicity of phosphonium salts, offering a comprehensive resource for researchers and professionals in drug development.

Mechanism of Action: Targeting the Mitochondria

The primary mechanism underlying the biological activity of many phosphonium salts is their preferential accumulation in mitochondria. This is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative than the plasma membrane potential. Cancer cells, with their heightened metabolic rate, often exhibit a more negative ΔΨm, leading to an even greater accumulation of these cationic compounds compared to normal cells.[1][2]

Once concentrated in the mitochondria, phosphonium salts can disrupt its critical functions in several ways:

-

Disruption of Mitochondrial Membrane Potential: The influx of positively charged phosphonium ions can lead to a depolarization of the mitochondrial membrane, disrupting the proton gradient essential for ATP synthesis.[3]

-

Inhibition of the Respiratory Chain: Phosphonium salts can interfere with the electron transport chain, leading to a decrease in cellular energy production.[3]

-

Induction of Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA, proteins, and lipids.

-

Induction of Apoptosis: The culmination of mitochondrial dysfunction often triggers the intrinsic pathway of apoptosis, or programmed cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of phosphonium salts is a critical parameter in assessing their therapeutic index. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell viability, is a standard metric for this evaluation.[4] The following table summarizes the IC50 values of various phosphonium salts against a range of cancer cell lines.

| Phosphonium Salt | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | 24 | 4.7 ± 2.2 | [5] |

| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | 48 | 4.8 ± 7.1 | [5] |

| Tri-n-butyl-n-hexadecylphosphonium bromide | K562 | 24 | 400 ± 200 | [5] |

| Tri-n-butyl-n-hexadecylphosphonium bromide | K562 | 48 | 500 ± 50 | [5] |

| Triphenyl(methyl)phosphonium iodide | K562 | 48 | 10 ± 0.5 | [5] |

| Triphenyl(ethyl)phosphonium iodide | K562 | 48 | 6 ± 0.3 | [5] |

| (11-methoxy-11-oxo-undecyl)triphenylphosphonium bromide (MUTP) | MCF-7 | Not Specified | Exhibits antiproliferative effects | [1] |

| (11-methoxy-11-oxo-undecyl)triphenylphosphonium bromide (MUTP) | HeLa | Not Specified | Exhibits antiproliferative effects | [1] |

| 3-Chloropropyltris(4-dimethylaminophenyl)phosphonium chloride (APPCL) | A2780 | Not Specified | 80 nM | [2] |

| 3-Iodopropyltris(4-dimethylaminophenyl)phosphonium iodide (APPI) | Panel of 7 cell lines | Not Specified | 16.7 - 83.0 nM | [2] |

| Tetraphenylphosphonium Chloride (TPP-Cl) | Carcinoma cells | Not Specified | < 50 µM | [6] |

| Sterically hindered quaternary phosphonium salt (BPPB) | HTLA-230 | 24 | 0.2 µM | [3] |

| Sterically hindered quaternary phosphonium salt (BPPB) | HTLA-ER | 24 | 1.1 µM | [3] |

Experimental Protocols

Accurate and reproducible assessment of the biological activity and cytotoxicity of phosphonium salts relies on standardized experimental protocols. The following sections detail the methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the phosphonium salt in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).[8]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

1X Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the phosphonium salt for the desired time.[12]

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.[12]

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13] Transfer 100 µL of the cell suspension to a flow cytometry tube.[11] Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.[11][12] FITC is typically detected in the FL1 channel (Ex/Em = 488/530 nm) and PI in the FL2 channel (Ex/Em = 488/575 nm).[10]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is a fluorescent method used to measure the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[15][16]

Materials:

-

JC-1 staining solution

-

Assay buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Culture and treat cells with the phosphonium salt to induce apoptosis. Include a negative control (vehicle-treated cells) and a positive control (cells treated with an uncoupling agent like CCCP or FCCP).[15]

-

JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[15]

-

Washing: Centrifuge the cells and wash with assay buffer to remove excess dye.[15]

-

Analysis: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. For quantitative analysis, measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ≈ 540/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ≈ 485/535 nm).[15][16] The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive method for measuring their activity.[17][18]

Materials:

-

Caspase-Glo® 3/7 Reagent (containing a proluminescent caspase-3/7 substrate)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the phosphonium salt.[18]

-

Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.[18]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

Caption: Phosphonium salt-induced intrinsic apoptosis pathway.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

Phosphonium salts represent a versatile class of compounds with significant potential in the development of novel therapeutics, particularly in oncology. Their ability to selectively target mitochondria provides a powerful mechanism for inducing cancer cell death. However, their inherent cytotoxicity necessitates careful evaluation and optimization to achieve a favorable therapeutic window. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers working to unlock the full potential of phosphonium salts in medicine. A thorough understanding of their biological activities and the methods to assess them is paramount for the rational design and development of safe and effective phosphonium-based drugs.

References

- 1. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel phosphonium salts display in vitro and in vivo cytotoxic activity against human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylphosphonium salts interact with DNA to modulate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. bosterbio.com [bosterbio.com]

- 12. benchchem.com [benchchem.com]

- 13. kumc.edu [kumc.edu]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Mitochondrial membrane potential assay (JC-1 assay) [bio-protocol.org]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 18. promega.com [promega.com]

Preliminary Investigation of Octyltriphenylphosphonium Bromide as a Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octyltriphenylphosphonium bromide (OTPB) is a quaternary phosphonium salt that is emerging as a versatile tool in synthetic organic chemistry, with notable potential as a pharmaceutical intermediate. This document provides a comprehensive preliminary investigation into the synthesis, properties, and applications of OTPB relevant to the pharmaceutical industry. Key areas covered include detailed synthetic protocols, physicochemical and spectroscopic data, its role as a Wittig reagent for the construction of carbon-carbon double bonds, and its application as a phase-transfer catalyst. Furthermore, this guide explores the antimicrobial properties of OTPB and discusses the limited available information on its direct effects on mammalian cells. The information is presented to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Quaternary phosphonium salts are a class of organic compounds characterized by a positively charged phosphorus atom covalently bonded to four organic residues. Their utility in organic synthesis is well-established, primarily owing to their application as precursors for Wittig reagents and as phase-transfer catalysts.[1][2] this compound (OTPB), with its lipophilic octyl chain and the bulky triphenylphosphine moiety, presents a unique combination of properties that make it an attractive intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The primary role of OTPB in pharmaceutical synthesis is as a Wittig reagent, which is instrumental in the olefination of aldehydes and ketones to form alkenes.[3][4][5] This reaction is a cornerstone in the synthesis of numerous natural products and pharmaceuticals, where the stereoselective formation of carbon-carbon double bonds is a critical step. Additionally, the amphiphilic nature of OTPB allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, a common scenario in industrial-scale pharmaceutical production.[6][7]

This technical guide aims to provide a detailed overview of the current knowledge on OTPB, focusing on its synthesis, characterization, and potential applications as a pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and for quality control. This section summarizes the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

The following table outlines the main physicochemical properties of OTPB.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₃₂BrP | |

| Molecular Weight | 455.42 g/mol | |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 61-63 °C | |

| Solubility | Soluble in polar organic solvents like chloroform and methanol. | |

| CAS Number | 42036-78-2 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of OTPB. The following tables provide expected ranges for key spectroscopic data based on analogous compounds and general principles of spectroscopy.

Table 2.2.1: ¹H NMR Spectral Data (Expected Ranges)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.7 - 7.9 | multiplet | Aromatic protons (PPh₃) |

| ~ 3.6 - 3.8 | multiplet | -CH₂-P⁺ |

| ~ 1.2 - 1.7 | multiplet | -(CH₂)₆- |

| ~ 0.8 - 0.9 | triplet | -CH₃ |

Table 2.2.2: ³¹P NMR Spectral Data (Expected Range) [9][10][11]

| Chemical Shift (ppm) | Description |

| ~ 22 - 34 | Characteristic for tetraalkylphosphonium salts. |

Table 2.2.3: IR Spectral Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 1435 | P-Ph stretch |

| ~ 1110 | P-Ph stretch |

| ~ 720, 690 | Aromatic C-H bend (monosubstituted) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromooctane. This section provides a detailed experimental protocol for its synthesis and subsequent purification.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

Materials:

-

Triphenylphosphine (1.0 eq)

-

Anhydrous diethyl ether or hexane (for washing/precipitation)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture until the triphenylphosphine is completely dissolved.

-

Add 1-bromooctane to the solution dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.[9][10][11]

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 85-95%, depending on the purity of the reagents and the reaction conditions.[8][16]

Purification

If the product is not sufficiently pure after the initial workup, it can be further purified by recrystallization.

Recrystallization Protocol: [7][17]

-

Dissolve the crude OTPB in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of dichloromethane and ethyl acetate, or acetonitrile).

-

Slowly add a solvent in which OTPB is insoluble (an "anti-solvent") while the solution is still warm, until the solution becomes slightly turbid (e.g., diethyl ether or hexane).[1]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold anti-solvent.

-

Dry the crystals under vacuum.

Applications as a Pharmaceutical Intermediate

The utility of this compound in pharmaceutical synthesis primarily stems from its role as a precursor to a Wittig reagent.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] The reaction involves the formation of a phosphorus ylide (the Wittig reagent) by treating the phosphonium salt with a strong base, followed by the reaction of the ylide with a carbonyl compound.

Workflow for a Typical Wittig Reaction:

Application in Prostaglandin Synthesis:

Phase-Transfer Catalysis

As a quaternary phosphonium salt, OTPB can act as a phase-transfer catalyst (PTC).[1][2] In pharmaceutical manufacturing, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A PTC facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction can occur.

Mechanism of Phase-Transfer Catalysis:

The use of OTPB as a PTC could be advantageous in various reactions common in pharmaceutical synthesis, such as alkylations, cyanations, and nucleophilic substitutions, potentially leading to milder reaction conditions, increased yields, and reduced use of hazardous organic solvents.[6][20]

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quaternary phosphonium salts, including those with alkyl chains of varying lengths. While not directly related to its role as a pharmaceutical intermediate in the synthesis of other drugs, the intrinsic biological activity of OTPB is noteworthy.

Mechanism of Antimicrobial Action:

The antimicrobial activity of quaternary phosphonium salts is generally attributed to their ability to disrupt bacterial cell membranes. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the positively charged phosphonium headgroup interacts with the negatively charged components of the membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Effects on Mammalian Cells and Toxicology

The available data on the direct effects of this compound on mammalian cells and its toxicology are limited. As a pharmaceutical intermediate, the primary concern is its potential to be carried over as an impurity in the final drug product. Therefore, rigorous purification and analytical monitoring are essential.

Some studies on related compounds, such as octylphenol, have shown toxic effects on mammalian cells.[21][22] However, it is important to note that octylphenol is structurally different from OTPB, and its toxicity data cannot be directly extrapolated. Further toxicological studies on OTPB would be necessary to fully assess its safety profile, particularly if it were to be considered for applications where it might have direct biological exposure.[23][24]

Conclusion

This compound is a valuable and versatile compound with significant potential as a pharmaceutical intermediate. Its primary utility lies in its role as a precursor for Wittig reagents, enabling the crucial formation of carbon-carbon double bonds in the synthesis of complex molecules. Its properties also lend it to applications as a phase-transfer catalyst, which can offer process advantages in industrial-scale pharmaceutical manufacturing. While it exhibits intrinsic antimicrobial activity, its direct pharmacological effects on mammalian systems are not well-characterized and would require further investigation if relevant for a particular application. For its use as a synthetic intermediate, the focus remains on the efficiency and selectivity of the reactions it facilitates and the purity of the resulting products. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic utility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. iajpr.com [iajpr.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. youtube.com [youtube.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 8. biomedres.us [biomedres.us]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. barron.rice.edu [barron.rice.edu]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. innospk.com [innospk.com]

- 13. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. phasetransfer.com [phasetransfer.com]

- 21. Toxic effects of octylphenol on cultured rat spermatogenic cells and Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Toxicology Studies on Smoke-Free Products | PMI Science [pmiscience.com]

An In-depth Technical Guide: The Pivotal Role of the Octyl Chain in Defining Phosphonium Salt Properties for Biomedical Applications

This technical guide provides a comprehensive analysis of the influence of the octyl (C8) alkyl chain on the physicochemical and biological properties of phosphonium salts. For researchers, scientists, and professionals in drug development, understanding this structure-property relationship is critical for designing targeted, effective, and safe therapeutic agents. The lipophilic and cationic nature of phosphonium salts makes them prime candidates for various biomedical applications, particularly as anticancer and antimicrobial agents, with the alkyl chain length being a key determinant of their efficacy and behavior.

Influence on Physicochemical Properties

The incorporation of an octyl chain significantly modulates the fundamental physical and chemical characteristics of phosphonium salts, which in turn affects their biological interactions.

-

Lipophilicity and Solubility : The octyl chain, being a moderately long hydrocarbon, imparts significant lipophilicity to the phosphonium salt. This property is crucial for the molecule's ability to traverse cellular membranes.[1] A balance is often sought; while increased chain length enhances lipophilicity, it can decrease aqueous solubility. This balance is pivotal for drug delivery applications, where the agent must be soluble enough for formulation but lipophilic enough to enter cells. The relationship between partition coefficients (a measure of lipophilicity) and cytostatic selectivity has been shown to be a key factor in the structure-activity relationship of phosphonium salts.[1]

-

Melting Point and Thermal Stability : The length of the alkyl chain influences the crystal packing and intermolecular forces. Generally, for a homologous series of alkyl(tri-tert-butyl)phosphonium salts, an increase in the alkyl chain length leads to a decrease in the melting point up to a certain point, after which it may slightly increase due to van der Waals interactions between the long chains.[2][3] Alkyltrioctylphosphonium chlorides, a related class, also show a distinct impact of the variable chain length on melting points and glass transitions.[4][5]

-

Viscosity : In the context of phosphonium-based ionic liquids, viscosity is directly influenced by the alkyl chain length. Longer chains, such as octyl and beyond, lead to increased van der Waals interactions, which results in higher viscosity.[6]

Impact on Biological Activity and Cytotoxicity

The octyl chain plays a critical role in the biological activity of phosphonium salts, dictating their efficacy as antimicrobial and anticancer agents. The general mechanism involves the disruption of cellular membranes due to the amphiphilic nature of the molecule.

The antimicrobial efficacy of phosphonium salts is strongly dependent on the alkyl chain length. The octyl group often represents a point of high activity.

-

Mechanism : Cationic phosphonium salts interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[7][8]

-

Structure-Activity Relationship : Studies have shown that for certain classes of phosphonium salts, those with octyl groups exhibit potent antimicrobial activity.[7] For instance, copolymers containing methacryloyloxyethyl trialkyl phosphonium chloride with octyl groups showed higher antimicrobial activity compared to those with shorter ethyl or butyl chains.[7] For alkyltrimethylphosphonium salts, activity against S. aureus and E. coli generally increases with chain length, with optimal activity often seen in the C10-C14 range.[9][10] This suggests that while the octyl chain provides strong activity, slightly longer chains may be even more effective in some cases.

Table 1: Antimicrobial Activity Data

| Compound Class | Alkyl Chain | Target Organism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|---|

| Alkyl-methylimidazolium salts | C10 - C14 | S. aureus | Optimal antibacterial activity | [10] |

| Alkyl-triphenylphosphonium salts | C10 - C14 | S. aureus | Optimal antibacterial activity | [10] |

| Alkyltrimethylphosphonium salts | C18 | S. aureus | Kills 10^7 cells in 30 min at 2.8 µM | [8][9] |

| Alkyltrimethylphosphonium salts | C18 | E. coli | Kills 10^7 cells in 30 min at 28 µM | [8][9] |

| Didecyldimethylphosphonium chloride | C10 (x2) | MRSA | MIC = 0.78 µg/ml |[9] |

Phosphonium salts are recognized for their ability to selectively accumulate in the mitochondria of cancer cells, a phenomenon driven by the high mitochondrial membrane potential in neoplastic cells compared to normal cells.[1][11][12] The lipophilicity conferred by the octyl chain is essential for this process.

-

Mitochondrial Targeting : The positively charged phosphorus center and the lipophilic alkyl chains enable the molecule to pass through the plasma and mitochondrial membranes.[12][13][14] The octyl chain provides sufficient lipophilicity to facilitate this transport. This accumulation disrupts mitochondrial function, increases reactive oxygen species (ROS) production, and ultimately triggers apoptosis (programmed cell death).[12][13]

-

Cytotoxicity : The length of the alkyl chain is a critical determinant of cytotoxicity. Increasing the chain length generally leads to a significant increase in toxicity up to an optimal length, after which the effect may plateau or decrease.[11] For example, a study on alkyl-tri-n-butylphosphonium halides showed potent cytotoxic activity against HeLa and K562 cancer cells, with the activity being dependent on the alkyl chain length.[11]

Table 2: Cytotoxicity Data (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | < 5 | 24 and 48 | [11] |

| Triphenylalkylphosphonium iodides (C1-C5) | K562 | 6 - 10 | 48 | [11] |

| 3-Chloropropyltris(4-dimethylaminophenyl)phosphonium chloride (APPCL) | UCI 101 Ovarian Carcinoma | 0.08 | Not Specified | [15] |

| 3-Iodopropyltris(4-dimethylaminophenyl)phosphonium iodide (APPI) | Panel of 7 cell lines | 0.0167 - 0.083 | Not Specified | [15] |

| Tetraphenylphosphonium Chloride (TPP-Cl) | Carcinoma cells | < 50 | Not Specified |[16] |

Applications in Drug Development

The unique properties imparted by the octyl chain make these phosphonium salts valuable tools in drug development.

-

Mitochondria-Targeted Therapeutics : The ability to specifically target mitochondria opens avenues for delivering anticancer drugs directly to their site of action, potentially increasing efficacy and reducing off-target side effects.[13][17][18]

-

Drug and Gene Delivery Vectors : The amphiphilic nature of octyl-containing phosphonium salts allows them to self-assemble and act as carriers for other therapeutic molecules. An octyl-phosphonium-tagged esculetin has been shown to function as an effective delivery agent for siRNA, inducing selective breast cancer cell death without the need for additional excipients.[19] This highlights their potential as non-viral vectors in gene therapy.

Mandatory Visualizations

Caption: General workflow for the synthesis of quaternary phosphonium salts.

Caption: Mechanism of octyl-phosphonium salts in cancer cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

Protocol 1: Synthesis of Alkyl(tri-tert-butyl)phosphonium Bromide

This protocol is adapted from methodologies for synthesizing sterically hindered phosphonium salts.[2][3]

-

Materials : Tri-tert-butylphosphine, 1-bromooctane, acetonitrile (if required).

-

Procedure :

-

The quaternization reaction is typically conducted under solvent-free conditions. In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tri-tert-butylphosphine.

-

Slowly add a stoichiometric equivalent of 1-bromooctane to the phosphine.

-

Heat the reaction mixture. The temperature will vary depending on the specific reactants but is often in the range of 80-110 °C.[2]

-

Maintain the reaction at temperature with stirring for several hours to days until completion. Reaction progress can be monitored by techniques like ³¹P NMR spectroscopy.

-

Upon completion, the resulting phosphonium salt, octyl(tri-tert-butyl)phosphonium bromide, is typically a solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the pure phosphonium salt.

-

Characterize the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

-

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[11]

-

Materials : 96-well plates, cancer cell line (e.g., HeLa), complete culture medium, phosphonium salt stock solution (dissolved in DMSO or water), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilizing agent (e.g., 20% SDS in 50% DMF, or pure DMSO), microplate reader.

-

Procedure :

-

Cell Seeding : Seed cells (e.g., 5 x 10³ cells per well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Addition : Prepare serial dilutions of the octyl-phosphonium salt in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., ranging from nanomolar to micromolar). Include control wells with medium and/or the solvent (e.g., DMSO) used to dissolve the compound.

-

Incubation : Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition : After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of phosphonium salts.[8]

-

Materials : 96-well microtiter plates, bacterial strains (e.g., S. aureus, E. coli), appropriate broth medium (e.g., Mueller-Hinton broth), phosphonium salt stock solution, sterile saline or PBS, incubator.

-

Procedure :

-

Compound Preparation : Prepare a series of twofold dilutions of the phosphonium salt in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation : Grow the bacterial strain in broth overnight. Dilute the culture to achieve a standardized concentration, typically around 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation : Add an equal volume (50 or 100 µL) of the standardized bacterial inoculum to each well of the microtiter plate. This will bring the final bacterial concentration to the target and halve the compound concentrations. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the phosphonium salt that completely inhibits visible growth of the microorganism. The result can be confirmed by measuring the optical density (OD) at 600 nm.

-

References

- 1. Phosphonium salts exhibiting selective anti-carcinoma activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Synthesis and antimicrobial activity of dimethyl- and trimethyl-substituted phosphonium salts with alkyl chains of various lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel phosphonium salts display in vitro and in vivo cytotoxic activity against human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arylphosphonium salts interact with DNA to modulate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanopreparations for mitochondria targeting drug delivery system: Current strategies and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Triphenylphosphonium-conjugated glycol chitosan microspheres for mitochondria-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A functional and self-assembling octyl-phosphonium-tagged esculetin as an effective siRNA delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antimicrobial Activity of Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents that can circumvent existing resistance mechanisms. Among the promising candidates, quaternary phosphonium salts (QPS) have garnered significant attention. These cationic compounds, analogous to quaternary ammonium salts, exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and parasites.[1][2][3] Their unique physicochemical properties, including their ability to permeate cell membranes, make them attractive scaffolds for the development of new antimicrobial drugs.[1][4] This technical guide provides a comprehensive overview of the exploratory studies on the antimicrobial activity of phosphonium salts, with a focus on their mechanism of action, structure-activity relationships, and quantitative efficacy data.

Mechanism of Antimicrobial Action

The primary mechanism by which phosphonium salts exert their antimicrobial effect is through the disruption of cell membrane integrity.[1][5] The positively charged phosphorus atom is attracted to the negatively charged components of microbial cell membranes, such as phospholipids.[6] This electrostatic interaction facilitates the insertion of the lipophilic alkyl or aryl substituents of the phosphonium salt into the hydrophobic core of the lipid bilayer.[2] This intercalation disrupts the normal membrane structure, leading to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[5][7]

Some studies also suggest that phosphonium salts can induce the production of reactive oxygen species (ROS) and collapse the bacterial membrane potential.[1] While the exact signaling pathways are not fully elucidated, the membrane-targeting nature of these compounds is a key advantage, as it is less likely to induce the development of resistance compared to conventional antibiotics that target specific intracellular enzymes or processes.[1]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of phosphonium salts is intricately linked to their molecular structure. Key structural features that influence their activity include the length of the alkyl chains, the nature of the substituents on the phosphorus atom, and the type of counter-ion.

-

Alkyl Chain Length: A critical determinant of antimicrobial activity is the length of the alkyl chains attached to the phosphorus atom. Generally, activity increases with chain length up to an optimal point, typically between 10 and 14 carbon atoms, after which the activity may decrease.[1][8] This is attributed to the "cut-off effect," where excessively long chains can hinder the compound's solubility and transport across the cell wall.[9]

-

Substituents on the Phosphorus Atom: The nature of the groups attached to the phosphorus cation significantly impacts lipophilicity and, consequently, antimicrobial potency. For instance, replacing phenyl groups with more lipophilic groups like cyclohexyl or tolyl can enhance antimicrobial activity.[1] Sterically hindered phosphonium salts, such as those with tri-tert-butylphosphine, have shown high activity and reduced cytotoxicity.[2]

-

Counter-ion: The counter-ion can also influence the antimicrobial properties of phosphonium salts, although its effect is generally considered less pronounced than that of the cation structure. The nature of the anion can affect the salt's solubility and its ability to interact with the bacterial cell surface.[3][10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of phosphonium salts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative MIC values for various phosphonium salts against a range of microorganisms.

Table 1: MIC of Tri-tert-butyl(n-alkyl)phosphonium Salts (µg/mL) [2]

| Compound | n-alkyl chain | S. aureus | B. cereus | E. faecalis | E. coli | P. aeruginosa | C. albicans |

| 11a | C11 | 0.49 | 0.98 | 0.98 | 3.9 | 7.8 | 0.98 |

| 12a | C12 | 0.24 | 0.49 | 0.49 | 1.95 | 3.9 | 0.49 |

| 13a | C13 | 0.12 | 0.24 | 0.24 | 0.98 | 1.95 | 0.24 |

| 14a | C14 | 0.12 | 0.12 | 0.12 | 0.49 | 0.98 | 0.12 |

| 15a | C15 | 0.24 | 0.24 | 0.24 | 0.98 | 1.95 | 0.24 |

| 16a | C16 | 0.49 | 0.49 | 0.49 | 1.95 | 3.9 | 0.49 |

Table 2: MIC of Alkyl-bis-(triphenyl)phosphonium Bromides (µg/mL) [11]

| Compound | S. aureus | MRSA | E. coli | P. aeruginosa |

| (1,2-DBTPP)Br₂ | 128 | 128 | >128 | >128 |

| (1,4-DBTPP)Br₂ | 64 | 64 | 128 | 128 |

| (1,6-DBTPP)Br₂ | 128 | 128 | >128 | >128 |

Table 3: MIC of Pyridoxine-based Phosphonium Salts against S. aureus and S. epidermidis (µg/mL) [12][13]

| Compound | S. aureus | S. epidermidis |

| Compound 20 | 5 | 5 |

| Compound 1 | 1.25 | 1.25 |

| Compound 10a | 1 | 1 |

| Compound 14a | 1 | 1 |

Experimental Protocols

Accurate and reproducible determination of antimicrobial activity is crucial for the evaluation of novel compounds. The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of phosphonium salts.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

- Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

- Growth Medium: Mueller-Hinton Broth (MHB) or other suitable liquid medium.

- Phosphonium Salt: A stock solution of the test compound prepared in a suitable solvent (e.g., DMSO, water).

- 96-well Microtiter Plate: Sterile, flat-bottomed plates.

- Incubator: Set to the optimal growth temperature for the test microorganism (typically 37°C).

2. Inoculum Preparation:

- Aseptically pick several colonies of the test microorganism from a fresh agar plate.

- Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Assay Procedure:

- Dispense 100 µL of MHB into all wells of the microtiter plate.

- Add 100 µL of the phosphonium salt stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

- Add 100 µL of the prepared bacterial inoculum to each well.

- Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).

- Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

- After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of the phosphonium salt at which there is no visible growth of the microorganism.

// Nodes"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Inoculum_Prep" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Phosphonium Salt in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"];

"Add_Inoculum" [label="Add Bacterial Inoculum\nto each well", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Incubate" [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder];

"Read_Results" [label="Visually Inspect for Turbidity\n& Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges"Start" -> "Inoculum_Prep";

"Inoculum_Prep" -> "Add_Inoculum";

"Start" -> "Serial_Dilution";

"Serial_Dilution" -> "Add_Inoculum";

"Add_Inoculum" -> "Incubate";

"Incubate" -> "Read_Results";

"Read_Results" -> "End";

}

Conclusion and Future Perspectives

Exploratory studies have firmly established phosphonium salts as a promising class of antimicrobial agents. Their broad-spectrum activity, membrane-disruptive mechanism of action, and tunable structure-activity relationships offer significant potential for the development of novel therapeutics to combat infectious diseases. Future research should focus on optimizing the therapeutic index of these compounds by fine-tuning their structures to enhance antimicrobial potency while minimizing cytotoxicity to mammalian cells.[2][13] Furthermore, in-depth investigations into their mechanisms of action against a wider range of pathogens and their efficacy in in vivo infection models will be crucial for their translation into clinical applications. The development of phosphonium salt-based polymers and their incorporation into materials also represents an exciting avenue for creating antimicrobial surfaces and medical devices.[3][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts [mdpi.com]

- 4. Antimicrobial potential of quaternary phosphonium salt compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. media.neliti.com [media.neliti.com]

- 10. Synthesis, anti-microbial activities and anti-electrostatic properties of phosphonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthetic Antibacterial Quaternary Phosphorus Salts Promote Methicillin-Resistant Staphylococcus aureus-Infected Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bis-phosphonium salts of pyridoxine: the relationship between structure and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Octyltriphenylphosphonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octyltriphenylphosphonium bromide as a phase transfer catalyst (PTC) in various organic transformations. The information is intended to guide researchers, scientists, and drug development professionals in the effective application of this versatile catalyst.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] An ionic reactant, often dissolved in the aqueous phase, is transported into the organic phase, where the organic substrate is dissolved, by a phase transfer catalyst. This transfer overcomes the phase barrier, allowing the reaction to proceed at a much faster rate and often under milder conditions than conventional methods.[1] Quaternary phosphonium salts, such as this compound, are a prominent class of phase transfer catalysts.[1][3]

The lipophilic nature of the cation (octyltriphenylphosphonium) allows it to be soluble in the organic phase, while the positive charge enables it to pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, where the anion can react with the organic substrate.[3] After the reaction, the catalyst cation can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle.[3]

The advantages of using phase transfer catalysis include:

-

Increased reaction rates and yields.[1]

-

Milder reaction conditions (e.g., lower temperatures).[3]

-

Reduced need for expensive or hazardous anhydrous solvents.[3]

-

Simplified work-up procedures.[3]

-

Applicability to a wide range of reactions, including nucleophilic substitutions, oxidations, and reductions.[3]

Mechanism of Action: this compound

The catalytic cycle of this compound in a typical nucleophilic substitution reaction between an organic halide (R-X) and an aqueous nucleophile (Nu⁻) is depicted below.

Applications and Experimental Protocols

This compound is an effective catalyst for a variety of phase transfer reactions. Below are detailed application notes and representative protocols for key transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis significantly enhances the efficiency of this reaction, particularly when using solid bases like potassium carbonate.

General Experimental Protocol:

A general workflow for a phase transfer catalyzed reaction is outlined below.

Protocol for the Synthesis of Octyl Phenyl Ether:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq.), toluene (5 mL/mmol of phenol), and powdered potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add this compound (0.05 eq.).

-

Reagent Addition: Add 1-bromooctane (1.2 eq.).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired octyl phenyl ether.

Quantitative Data for Williamson Ether Synthesis (Representative):

| Entry | Alkyl Halide | Phenol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromooctane | Phenol | 5 | 90 | 5 | 92 |

| 2 | Benzyl Bromide | 4-Methoxyphenol | 5 | 80 | 3 | 95 |

| 3 | 1-Bromobutane | 2-Naphthol | 5 | 90 | 6 | 88 |

Alkylation of Active Methylene Compounds

Phase transfer catalysis is highly effective for the C-alkylation of compounds with active methylene groups, such as malonic esters and β-keto esters.

Protocol for the Alkylation of Diethyl Malonate:

-

Reactant Setup: To a stirred solution of diethyl malonate (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or toluene), add a 50% aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add this compound (0.02-0.05 eq.).

-

Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or GC.

-

Work-up: Dilute the reaction mixture with water and separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purification: Purify the residue by vacuum distillation or column chromatography.

Quantitative Data for Alkylation of Active Methylene Compounds (Representative):

| Entry | Substrate | Alkylating Agent | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) |

| 1 | Diethyl Malonate | Benzyl Bromide | 2 | 50% NaOH | 3 | 94 |

| 2 | Ethyl Acetoacetate | 1-Bromobutane | 3 | K₂CO₃ | 5 | 89 |

| 3 | Phenylacetonitrile | 1-Iodopropane | 2 | 50% NaOH | 2 | 96 |

Synthesis of Organic Azides

The synthesis of organic azides from alkyl halides using sodium azide is a classic application of phase transfer catalysis. This method avoids the use of hazardous solvents like DMF.

Protocol for the Synthesis of Benzyl Azide:

-

Reactant Setup: In a two-phase system of toluene and water, dissolve sodium azide (1.5 eq.) in the aqueous phase.

-

Catalyst Addition: Add this compound (0.01-0.03 eq.).

-